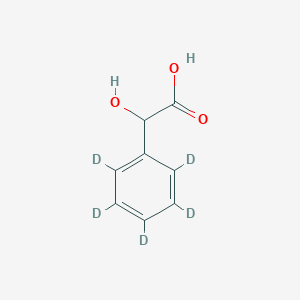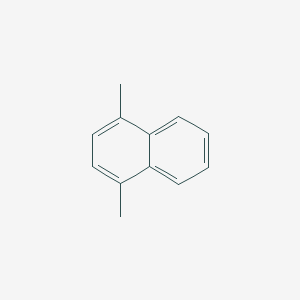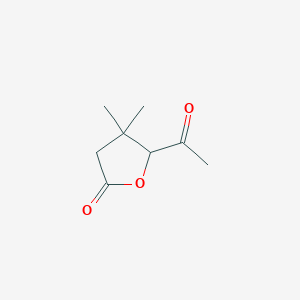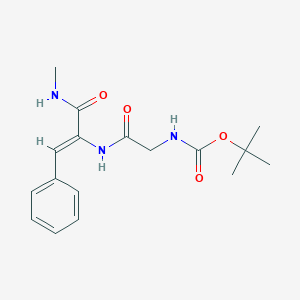
Boc-gdpn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-gdpn, also known as tert-butyloxycarbonyl-guanosine-5'-diphosphate, is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology. It is a modified form of guanosine-5'-diphosphate (GDP) that has been used as a tool to study various biological processes. Boc-gdpn is a versatile molecule that can be used in different research applications due to its unique properties.
Mécanisme D'action
Boc-gdpn acts as a competitive inhibitor of GDP binding to GTPases. It binds to the nucleotide-binding site of GTPases and prevents the binding of GDP, thereby inhibiting the GTPase activity. Boc-gdpn can also be used as a substrate for GTPase activity assays, where the hydrolysis of Boc-gdpn to Boc-guanosine-5'-monophosphate (Boc-GMP) is measured.
Effets Biochimiques Et Physiologiques
Boc-gdpn has been shown to have various biochemical and physiological effects. It can inhibit the activity of GTPases, which are involved in various cellular processes, including cell proliferation, differentiation, and migration. Boc-gdpn has been used to study the role of GTPases in cancer metastasis and neurodegenerative diseases. It has also been shown to affect the activity of ion channels and transporters in cells.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-gdpn has several advantages for lab experiments. It is a stable and soluble compound that can be easily synthesized and purified. It can be used in various research applications, including the study of GTPases and their effector proteins. However, Boc-gdpn has some limitations, such as its high cost and the need for specialized equipment and expertise for its synthesis and use.
Orientations Futures
There are several future directions for the use of Boc-gdpn in scientific research. One direction is the development of new biosensors for detecting GTPases in cells. Another direction is the study of the role of GTPases in the regulation of ion channels and transporters. Boc-gdpn can also be used in the study of the interaction between GTPases and their downstream effectors. Further research is needed to explore the potential of Boc-gdpn in these and other research areas.
Conclusion:
In conclusion, Boc-gdpn is a valuable tool for studying various biological processes. Its unique properties make it a versatile molecule that can be used in different research applications. Boc-gdpn has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential of Boc-gdpn in scientific research and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of Boc-gdpn involves the modification of GDP by adding a Boc-gdpnycarbonyl (Boc) group to the guanosine base. The Boc group is added to protect the guanosine base from unwanted reactions during the synthesis process. The synthesis of Boc-gdpn can be achieved by using various chemical reactions, including the reaction of GDP with Boc-protected guanosine, followed by deprotection of the Boc group using a suitable reagent.
Applications De Recherche Scientifique
Boc-gdpn has been widely used in scientific research to study various biological processes. It is a valuable tool for investigating the mechanism of action of GTPase-activating proteins (GAPs) and guanine nucleotide exchange factors (GEFs). Boc-gdpn can be used to measure the intrinsic and stimulated GTP hydrolysis rates of small GTPases, such as Ras, Rho, and Rab. It can also be used to study the interaction between GTPases and their effector proteins. Boc-gdpn has been used in the development of biosensors for detecting GTPases in cells.
Propriétés
Numéro CAS |
124194-25-8 |
|---|---|
Nom du produit |
Boc-gdpn |
Formule moléculaire |
C17H23N3O4 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[(Z)-3-(methylamino)-3-oxo-1-phenylprop-1-en-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C17H23N3O4/c1-17(2,3)24-16(23)19-11-14(21)20-13(15(22)18-4)10-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,18,22)(H,19,23)(H,20,21)/b13-10- |
Clé InChI |
SEHNBYQLWFROMG-RAXLEYEMSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NC |
SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(=CC1=CC=CC=C1)C(=O)NC |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)NC(=CC1=CC=CC=C1)C(=O)NC |
Synonymes |
Boc-GDPN Boc-Gly-dehydro-Phe-NHCH3 tert-butyloxycarbonyl-glycyl-dehydrophenylalaninamide-N-methyl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



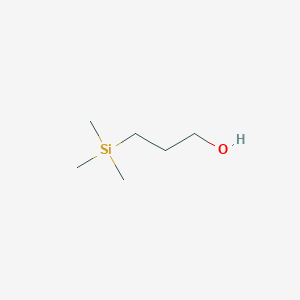
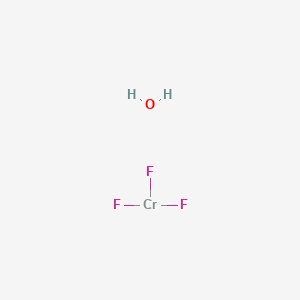
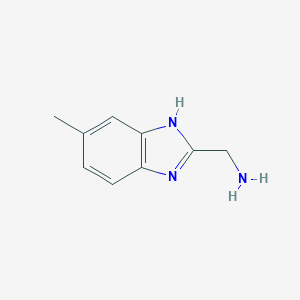
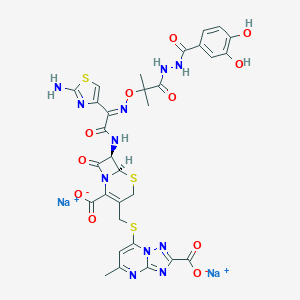
![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)
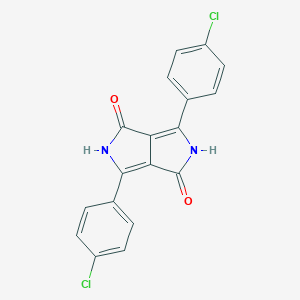
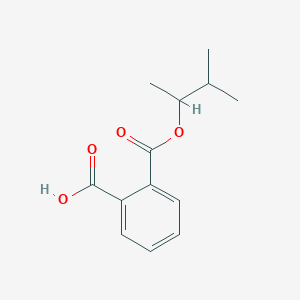
![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)
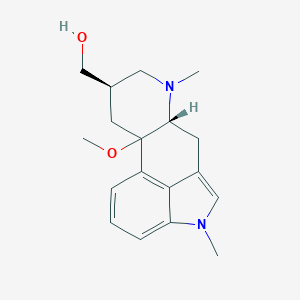
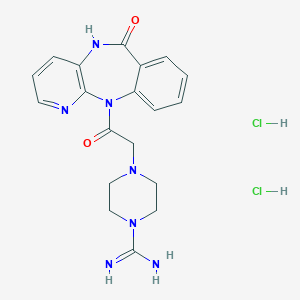
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
